
L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide: is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. The sequence of amino acids in this peptide includes tyrosine, tryptophan, alanine, phenylalanine, and lysine, which contribute to its unique properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods: In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure its purity and quality.
化学反应分析
Types of Reactions: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
Chemistry: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide is used in the study of peptide chemistry, including the development of new synthetic methods and the exploration of peptide structure-activity relationships.
Biology: In biological research, this peptide can be used as a model compound to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: The peptide has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique sequence may allow it to interact with specific biological targets, making it a candidate for further investigation in various therapeutic areas.
Industry: In the pharmaceutical and biotechnology industries, this peptide can be used in the development of diagnostic assays, as well as in the production of peptide-based drugs and vaccines.
作用机制
The mechanism of action of L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide depends on its interaction with specific molecular targets. The peptide may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific target of the peptide.
相似化合物的比较
Hexarelin: A synthetic peptide with a similar sequence that acts as a growth hormone secretagogue.
Triptorelin: A peptide used in the treatment of hormone-responsive cancers.
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Uniqueness: L-Tyrosyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct properties and potential biological activities. Its combination of tyrosine, tryptophan, alanine, phenylalanine, and lysine residues sets it apart from other peptides with different sequences.
属性
CAS 编号 |
87616-85-1 |
|---|---|
分子式 |
C49H58N10O7 |
分子量 |
899.0 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C49H58N10O7/c1-29(55-47(64)42(25-32-27-53-38-15-7-5-13-35(32)38)58-46(63)37(51)23-31-18-20-34(60)21-19-31)45(62)57-43(26-33-28-54-39-16-8-6-14-36(33)39)49(66)59-41(24-30-11-3-2-4-12-30)48(65)56-40(44(52)61)17-9-10-22-50/h2-8,11-16,18-21,27-29,37,40-43,53-54,60H,9-10,17,22-26,50-51H2,1H3,(H2,52,61)(H,55,64)(H,56,65)(H,57,62)(H,58,63)(H,59,66)/t29-,37-,40-,41+,42+,43-/m0/s1 |
InChI 键 |
IHDVPSRKVNXDSC-WPIQLSFGSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
规范 SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


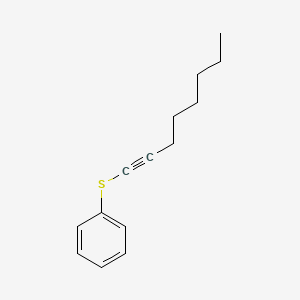
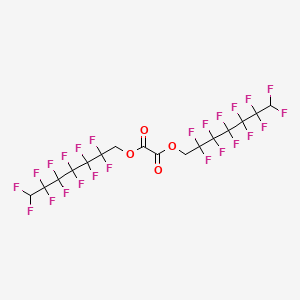
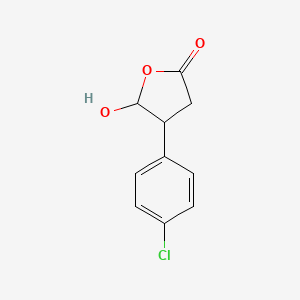
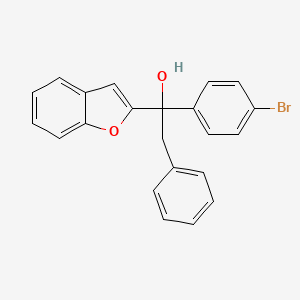
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
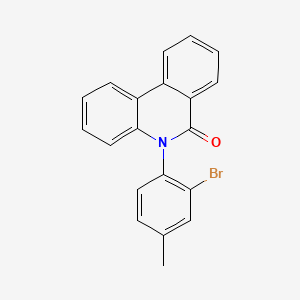

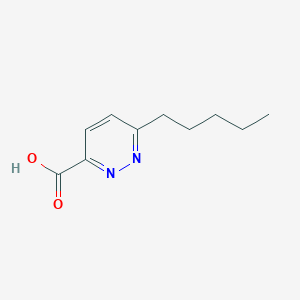
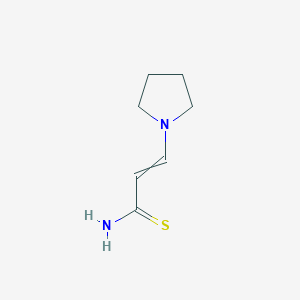
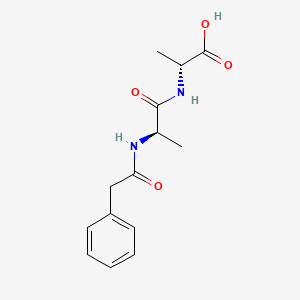
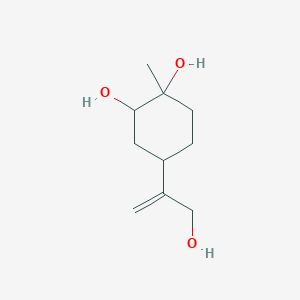
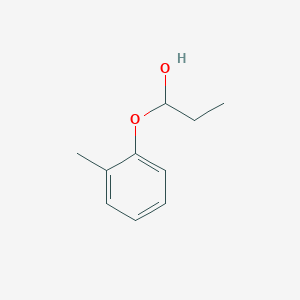
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)
